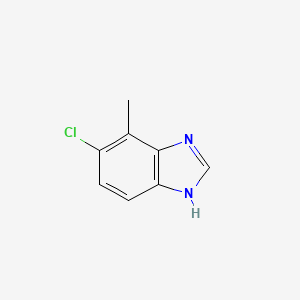

5-Chloro-4-methylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

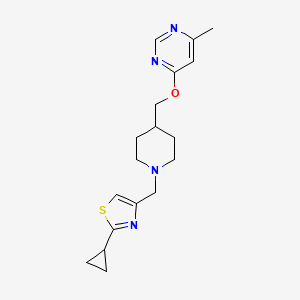

5-Chloro-4-methylbenzimidazole is a chemical compound with the CAS Number: 1360938-85-7 . It has a molecular weight of 166.61 and its IUPAC name is 5-chloro-4-methyl-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methylbenzimidazole is represented by the linear formula C8H7ClN2 . The InChI code for this compound is 1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3, (H,10,11) .Physical And Chemical Properties Analysis

5-Chloro-4-methylbenzimidazole is a white to brown solid . The storage temperature is +4°C and it is shipped at room temperature .Aplicaciones Científicas De Investigación

Above-Room-Temperature Ferroelectricity in Benzimidazoles

- Research Insight : Benzimidazoles like 5-Chloro-4-methylbenzimidazole demonstrate above-room-temperature ferroelectricity. These molecules are chemically stable and ubiquitous in biological systems. The study found high electric polarization in these molecules, which is thermally robust and can be electrically switchable in the crystalline state through proton tautomerization. This feature is significant for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antitumor Activity Evaluation

- Research Insight : Certain derivatives of Methylbenzimidazole, a compound closely related to 5-Chloro-4-methylbenzimidazole, have been evaluated for antitumor activities. The synthesis of these derivatives and their effectiveness against human cell lines, including breast and liver carcinoma, were studied. Some compounds showed strong activity against the tested cell lines (El-Ahwany & el-azim, 2018).

Antibacterial Activity

- Research Insight : Derivatives of 2-Methylbenzimidazole, structurally similar to 5-Chloro-4-methylbenzimidazole, have been synthesized and tested for their antibacterial activity. These compounds were found to be effective against various bacteria, mold, and yeast (Tien et al., 2016).

Corrosion Inhibition Properties

- Research Insight : Benzimidazole derivatives like 5-Chloro-4-methylbenzimidazole have been theoretically studied for their potential as corrosion inhibitors. The properties relevant to their action as corrosion inhibitors in various forms were calculated, aligning well with experimental data (Obot & Obi-Egbedi, 2010).

Nanoparticles for Sustained Release in Agricultural Applications

- Research Insight : Compounds like Carbendazim (MBC) (methyl-2-benzimidazole carbamate), a derivative of 5-Chloro-4-methylbenzimidazole, have been used in agriculture for controlling fungal diseases. The study investigated the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for sustained release of these compounds, showing reduced toxicity and improved efficiency (Campos et al., 2015).

Antimicrobial Agents

- Research Insight : Novel derivatives of 5-substituted-2-methylbenzimidazole have been synthesized and evaluated as antimicrobial agents. They have been found to exhibit significant antimicrobial activity, highlighting the potential use of 5-Chloro-4-methylbenzimidazole derivatives in this field (Gaba et al., 2010).

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Chloro-4-methylbenzimidazole is a derivative of the benzimidazole class of compounds . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .

Mode of Action

The mode of action of benzimidazole derivatives often involves binding to their target, leading to changes in the target’s function . For instance, some benzimidazoles have been found to bind to DNA, inhibiting DNA replication and transcription . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, if a benzimidazole derivative targets an enzyme involved in a metabolic pathway, it could inhibit the pathway and affect the production of certain metabolites . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur after the compound interacts with its target. These effects can include changes in cell function, cell death, or changes in the levels of certain molecules within the cell

Action Environment

The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other molecules

Propiedades

IUPAC Name |

5-chloro-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPIYIJPDBSYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methylbenzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2446817.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446821.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)

![[3-(3-Imidazol-1-ylpropyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2446831.png)

![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B2446835.png)

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2446837.png)

![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)